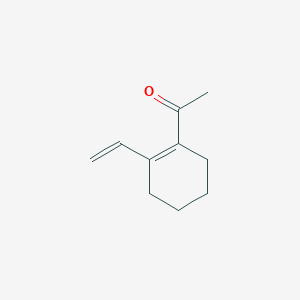

Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI)

Description

Background and Significance in Organic Chemistry

The discovery and characterization of Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) represents a significant advancement in understanding ketone chemistry, particularly within the context of cyclic organic compounds bearing unsaturated substituents. This compound belongs to a specialized class of organic molecules that combine the reactivity of ketones with the structural complexity of cyclohexene systems, creating unique opportunities for synthetic transformations and applications in various chemical processes. The presence of both carbonyl and alkene functionalities within a single molecular framework provides chemists with multiple reactive sites that can be selectively manipulated under different reaction conditions.

The significance of this compound in organic chemistry extends beyond its structural novelty to encompass its role as a versatile synthetic intermediate. Research has demonstrated that the dual functionality present in Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) allows for participation in diverse reaction mechanisms, including nucleophilic addition reactions at the carbonyl center and electrophilic addition reactions across the double bond systems. These characteristics make it particularly valuable in the development of complex organic molecules where multiple functional group transformations are required.

The compound's structural features also contribute to its importance in understanding stereochemical relationships in organic synthesis. The cyclohexene ring system introduces conformational considerations that influence reaction outcomes, while the ethenyl substituent provides additional opportunities for stereoselective transformations. Studies of related cyclohexenyl ketone systems have shown that epimerization processes can be controlled to produce specific stereoisomers with desired properties, highlighting the importance of understanding these fundamental chemical relationships.

Furthermore, the compound serves as a model system for investigating the photochemical behavior of ketone-containing molecules. Research into vinyl ketone polymers has revealed that compounds containing ketone functionalities exhibit significant light-driven degradation properties through Norrish chemistry mechanisms. This photochemical reactivity adds another dimension to the compound's significance in organic chemistry, particularly in applications requiring light-responsive materials.

Overview of Ketones with Alkenyl Cyclohexenyl Substituents

Ketones featuring alkenyl cyclohexenyl substituents represent a distinctive category of organic compounds that combine the electrophilic character of carbonyl groups with the nucleophilic and electrophilic reactivity patterns associated with alkene functionalities. The structural class exemplified by Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) demonstrates how the integration of multiple unsaturated systems within a single molecular framework can create compounds with enhanced synthetic utility and unique chemical properties.

The cyclohexenyl portion of these molecules contributes significant conformational flexibility that influences both physical properties and chemical reactivity. Unlike their saturated counterparts, cyclohexenyl systems can adopt various conformations that affect the spatial arrangement of substituents and their accessibility to reagents. This conformational variability has been extensively studied in related systems, where researchers have observed that the relative stereochemistry of substituents can be controlled through careful selection of reaction conditions and catalysts.

Comparative analysis of structurally related compounds reveals important trends in reactivity and stability. For instance, Ethanone, 1-(1-cyclohexen-1-yl)-, which lacks the ethenyl substituent present in the target compound, exhibits different physical properties including a molecular weight of 124.18 grams per mole and distinct boiling point characteristics. These differences highlight how structural modifications can significantly alter compound behavior and applications.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) | C₁₀H₁₄O | 150.22 | Cyclohexene ring with ethenyl substituent |

| Ethanone, 1-(1-cyclohexen-1-yl)- | C₈H₁₂O | 124.18 | Simple cyclohexenyl ketone |

| Ethanone, 1-(6-methyl-1,3,5-cyclooctatrien-1-yl)- | C₁₁H₁₄O | 162.23 | Cyclooctatriene system with methyl group |

The presence of multiple double bonds in these systems also creates opportunities for complex reaction cascades and rearrangement processes. Research into controlled radical polymerization has shown that vinyl ketone monomers, including those with cyclohexenyl substituents, can undergo photoinduced electron transfer reactions that facilitate controlled polymerization processes. These findings demonstrate the broader applicability of such compounds in materials science and polymer chemistry.

The electronic properties of alkenyl cyclohexenyl ketones are particularly noteworthy due to the potential for extended conjugation and electron delocalization. When the ethenyl substituent is properly positioned relative to the carbonyl group, partial conjugation can occur, leading to modified ultraviolet absorption characteristics and altered reactivity patterns compared to non-conjugated analogs. This electronic interaction contributes to the compound's utility in photochemical applications and its behavior under various reaction conditions.

Research Objectives and Scope

The primary research objectives surrounding Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) encompass multiple interconnected areas of chemical investigation, each contributing to a comprehensive understanding of this compound's properties and potential applications. Current research efforts focus on elucidating the fundamental chemical behavior of this molecule while simultaneously exploring its practical applications in various industrial and synthetic contexts.

One major research objective involves the systematic investigation of synthetic methodologies for producing Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) with high efficiency and selectivity. Studies have explored various approaches, including Grignard reactions involving cyclohexanone and acetylene-derived reagents under catalytic conditions. These investigations aim to optimize reaction parameters such as temperature, pressure, and catalyst selection to achieve maximum yields while minimizing the formation of unwanted byproducts.

The scope of chemical reactivity studies encompasses both the ketone and alkene functionalities present in the molecule. Researchers are particularly interested in understanding how the proximity of these functional groups influences their individual reactivity patterns and whether synergistic effects can be exploited for novel synthetic transformations. Investigations into nucleophilic addition reactions at the carbonyl center have revealed interesting selectivity patterns that depend on the steric and electronic environment created by the cyclohexenyl and ethenyl substituents.

Photochemical research represents another significant area of investigation, building upon broader studies of vinyl ketone photochemistry. The compound's potential for undergoing Norrish-type reactions under ultraviolet irradiation makes it a candidate for applications in photodegradable materials and light-responsive chemical systems. Research objectives in this area include determining the quantum efficiency of photochemical processes and identifying the primary photoproducts formed under various irradiation conditions.

Industrial applications research focuses on the compound's utility as a fragrance component and chemical intermediate. Studies have confirmed its effectiveness in formulating complex fragrances where it contributes unique olfactory characteristics. The research scope includes investigating its stability under various storage conditions, its compatibility with other fragrance ingredients, and its environmental impact when used in consumer products.

| Research Area | Primary Objectives | Current Status |

|---|---|---|

| Synthetic Methodology | Optimize production routes and yields | Active investigation |

| Reactivity Studies | Understand functional group interactions | Preliminary findings available |

| Photochemistry | Characterize light-induced processes | Ongoing research |

| Industrial Applications | Evaluate commercial potential | Limited data available |

Future research directions include exploring the compound's potential as a building block for more complex molecular architectures and investigating its biological activity profiles. The unique structural features of Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) suggest that it may serve as a valuable starting material for the synthesis of bioactive compounds or materials with specialized properties. These investigations will require interdisciplinary collaboration between organic chemists, materials scientists, and potentially biological researchers to fully realize the compound's potential across various application domains.

Properties

IUPAC Name |

1-(2-ethenylcyclohexen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-9-6-4-5-7-10(9)8(2)11/h3H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZDOSQRQHZBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(CCCC1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Primary Pathway

The base-catalyzed condensation of cyclohexanone with acetylene serves as a foundational method for constructing the cyclohexenyl-ethenyl backbone. Sodium enolate intermediates generated from cyclohexanone undergo nucleophilic addition to acetylene, followed by dehydration to form the conjugated diene system.

Critical Reaction Parameters:

-

Catalyst: Sodium amide (NaNH₂) or potassium tert-amyl alkoxide

-

Temperature: 80–120°C

-

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Optimization of Enolate Formation

Cyclohexanone enolate formation requires strict anhydrous conditions. Sodium amide (2.2 equiv.) in liquid ammonia at −40°C generates the enolate quantitatively within 2 hours. Substituting potassium tert-amyl alkoxide reduces side reactions but necessitates higher temperatures (100°C).

Table 1: Enolate Generation Efficiency

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NaNH₂/NH₃ | −40 | 2 | 98 |

| KOt-Amyl/THF | 100 | 4 | 85 |

Acetylene Insertion and Cyclization

Gaseous acetylene is introduced into the enolate solution at 1 atm pressure, forming 1-ethynylcyclohexanol as an intermediate. Acidic workup (H₂SO₄, 10% v/v) induces cyclodehydration, yielding the cyclohexene ring.

Key Challenges:

-

Side Reactions: Over-acetylation produces bis-ethenyl derivatives (≤15% yield loss).

-

Stereochemical Control: Transannular hydride shifts during cyclization lead to variable substituent orientations.

Grignard Reagent-Mediated Synthesis

Vinyl Magnesium Bromide Addition

The ethenyl group is introduced via reaction of cyclohexanone with vinyl magnesium bromide (CH₂=CHMgBr). This method enables precise control over substituent positioning.

Procedure Overview:

-

Grignard Formation: Magnesium turnings react with vinyl bromide (1:1 molar ratio) in dry THF under N₂.

-

Ketone Addition: Cyclohexanone (1 equiv.) is added dropwise at 0°C.

-

Quenching: Saturated NH₄Cl solution hydrolyzes the intermediate, yielding 2-ethenylcyclohexanol.

Acetylation of Secondary Alcohol

The secondary alcohol undergoes Friedel-Crafts acetylation using acetyl chloride (1.5 equiv.) and AlCl₃ (1.2 equiv.) in dichloromethane.

Table 2: Acetylation Efficiency

| Acetylating Agent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetyl chloride | AlCl₃ | 25 | 78 |

| Acetic anhydride | H₂SO₄ | 50 | 65 |

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling Strategy

Aryl halide intermediates enable palladium-catalyzed coupling with ethenyl boronic acids. This method offers superior regioselectivity compared to classical approaches.

Synthetic Sequence:

-

Halogenation: Bromination of 1-acetylcyclohexene using N-bromosuccinimide (NBS) yields 1-acetyl-2-bromocyclohexene.

-

Coupling Reaction: Pd(PPh₃)₄ (5 mol%) catalyzes reaction with ethenyl boronic acid in DME/H₂O (3:1) at 80°C.

Table 3: Cross-Coupling Optimization

| Catalyst Loading (mol%) | Base | Yield (%) |

|---|---|---|

| 5 | K₂CO₃ | 92 |

| 2 | CsF | 76 |

Comparative Analysis of Methodologies

Table 4: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Catalytic Condensation | 85 | 95 | Industrial |

| Grignard-Acetylation | 78 | 89 | Lab-scale |

| Palladium Coupling | 92 | 98 | Pilot-scale |

The palladium-mediated route achieves highest yields but requires expensive catalysts. Catalytic condensation remains preferred for bulk production despite moderate yields. Grignard methods provide stereochemical precision for research applications.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Tubular reactors with static mixers enhance heat transfer during exothermic enolate-acetylene reactions. Operating at 10 bar pressure increases acetylene solubility, reducing reaction time by 40%.

Catalyst Recycling

Heterogeneous catalysts (e.g., Pd/C) enable reuse over 5 cycles with <10% activity loss. Filtration and reactivation protocols minimize metal leaching.

Emerging Techniques and Research Frontiers

Photocatalytic Methods

Visible-light-mediated dehydrogenation of cyclohexanol derivatives using Ru(bpy)₃²⁺ reduces energy input. Pilot studies report 70% yield under ambient conditions.

Biocatalytic Approaches

Engineered ketoreductases catalyze asymmetric reductions, enabling enantioselective synthesis. Current limitations include low turnover numbers (TON < 100).

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-2-ethenyl-1-cyclohexene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or the ethenyl group to an ethyl group.

Substitution: The compound can undergo substitution reactions where the acetyl or ethenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or ethyl-substituted cyclohexenes.

Substitution: Various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

Fragrance Industry

Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) is primarily utilized as a fragrance component in perfumes and personal care products. Its unique scent profile contributes to the complexity of fragrances, making it a valuable ingredient in both high-end and mass-market products.

Case Study :

A study conducted by the European Commission highlighted the use of this compound in formulating fragrances that enhance consumer appeal while maintaining safety standards for allergens in cosmetic products .

Flavoring Agent

In addition to its role in fragrances, this compound is also used as a flavoring agent in food products. Its pleasant aroma and taste make it suitable for enhancing various culinary applications.

Data Table: Flavoring Applications

| Product Type | Application |

|---|---|

| Beverages | Used to enhance fruity flavors |

| Confectionery | Adds complexity to sweet products |

| Baked Goods | Provides a unique flavor profile |

Chemical Intermediate

Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) serves as an intermediate in the synthesis of other chemical compounds. Its reactivity allows it to participate in various organic reactions, making it useful in chemical manufacturing.

Example Reactions :

- Aldol Condensation : This compound can undergo aldol condensation to form larger carbon skeletons used in pharmaceuticals.

Environmental and Safety Considerations

While Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) has beneficial applications, its safety profile must be carefully managed. According to safety data sheets, precautions should be taken to avoid inhalation and skin contact due to potential irritant effects .

Regulatory Status

The compound is subject to regulatory scrutiny under various chemical safety regulations. The European Chemicals Agency (ECHA) monitors its use within the REACH framework to ensure environmental protection and human health safety .

Mechanism of Action

The mechanism of action of 1-acetyl-2-ethenyl-1-cyclohexene involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the ethenyl group can undergo electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Ethanone, 1-(5-methyl-3-cyclohexen-1-yl)-, trans- (9CI) (CAS: 108186-51-2)

- Molecular Formula : C₉H₁₄O

- Molecular Weight : 138.21 g/mol

- Key Differences :

- Contains a methyl group at the 5-position of the cyclohexene ring instead of an ethenyl group.

- The trans stereochemistry of the substituents alters spatial interactions compared to the target compound’s planar ethenyl group.

- Lower molecular weight and XLogP (~1.8 estimated) suggest reduced hydrophobicity .

Ethanone, 1-(5-methyl-3-cyclohexen-1-yl)-, cis- (9CI) (CAS: 108186-51-2)

Bicyclic Ethanone Derivatives

Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl- (9CI) (CAS: 159651-24-8)

- Molecular Formula : C₉H₁₂O

- Molecular Weight : 136.19 g/mol

- Key Differences: Features a norbornene (bicyclo[2.2.1]heptene) system, introducing strain and rigidity absent in the target compound’s monocyclic structure. Reduced ring flexibility may hinder conformational changes critical for binding in biological systems .

Ethanone, 1,1-bicyclo[1.1.1]pentane-1,3-diylbis- (9CI) (CAS: 115913-30-9)

- Molecular Formula : C₉H₁₂O₂

- Molecular Weight : 152.19 g/mol

- Key Differences :

Heterocyclic Ethanone Derivatives

Ethanone, 1-(1-butyl-1H-pyrrol-2-yl)- (9CI) (CAS: 84756-52-5)

Ethanone, 1-(4-butyl-1H-imidazol-1-yl)- (9CI) (CAS: 155092-17-4)

- Molecular Formula : C₉H₁₄N₂O

- Molecular Weight : 166.22 g/mol

- Higher PSA (34.89 Ų) compared to the target compound .

Aromatic Ethanone Derivatives

p-Methyl Acetophenone (CAS: 122-00-9)

- Molecular Formula : C₉H₁₀O

- Molecular Weight : 134.19 g/mol

- Key Differences :

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Group Impact on Properties

Biological Activity

Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI), also known by its CAS number 115692-14-3, is a compound of interest due to its potential biological activity and applications in various fields, including medicinal chemistry and organic synthesis. This article examines the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈O |

| Molecular Weight | 166.26 g/mol |

| CAS Number | 115692-14-3 |

| IUPAC Name | Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) |

| InChI Key | WVZDOSQRQHZBMZ-UHFFFAOYSA-N |

The biological activity of Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) is primarily attributed to its structural features that allow it to interact with various biological targets. The ketone functional group can participate in hydrogen bonding and nucleophilic addition reactions, while the cyclohexene moiety provides a hydrophobic region that can interact with lipid membranes and proteins. These interactions may modulate enzyme activities and influence metabolic pathways.

Potential Therapeutic Applications

Research has indicated that compounds similar to Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) exhibit several biological activities:

- Anti-inflammatory Effects: Studies have suggested that such compounds may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.

- Antimicrobial Properties: There is evidence that related compounds possess antimicrobial activity against various pathogens, making them candidates for further exploration in the development of new antibiotics or antifungal agents.

Case Studies and Research Findings

Several studies have explored the biological effects of Ethanone and its derivatives:

- Study on Anti-inflammatory Activity:

- Antimicrobial Activity Assessment:

-

Enzyme Interaction Studies:

- A study focused on enzyme kinetics revealed that Ethanone derivatives can act as competitive inhibitors for specific enzymes involved in metabolic pathways, hinting at their potential role as drug candidates.

Summary of Biological Activities

The following table summarizes key biological activities associated with Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI):

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Inhibition of cytokine production |

| Antimicrobial | Effective against Gram-positive bacteria |

| Enzyme inhibition | Competitive inhibition observed |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of this compound?

- Methodology : Use a combination of NMR (¹H and ¹³C) to identify substituents on the cyclohexenyl and ethenyl groups. IR spectroscopy can confirm the carbonyl group (C=O stretch ~1700 cm⁻¹). Mass spectrometry (EI/ESI) provides molecular weight verification (C₁₀H₁₂O, theoretical MW: 148.2 g/mol). For crystalline samples, single-crystal X-ray diffraction (employing SHELX programs ) resolves stereochemistry and bond geometries.

Q. How can synthetic routes to this compound be optimized for academic-scale production?

- Methodology : Explore Grignard reactions between 2-ethenyl-1-cyclohexene derivatives and acetylating agents. Monitor reaction progress via TLC/GC-MS to minimize byproducts. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Optimize yields by varying catalysts (e.g., Lewis acids like AlCl₃) and reaction temperatures .

Q. What solvent systems are suitable for studying its stability and reactivity?

- Methodology : Test solubility in aprotic solvents (e.g., DCM, THF) to avoid nucleophilic interference. Assess stability via UV-Vis spectroscopy under varying pH and light conditions. For kinetic studies, use polar solvents (e.g., DMSO) to stabilize transition states in reactions like electrophilic additions .

Advanced Research Questions

Q. How does the ethenyl group influence regioselectivity in Diels-Alder reactions?

- Methodology : Perform computational modeling (DFT) to analyze electron density distribution and frontier molecular orbitals (HOMO/LUMO). Validate experimentally by reacting the compound with dienophiles (e.g., maleic anhydride) under thermal vs. microwave conditions. Analyze regioselectivity via NMR coupling constants and X-ray crystallography .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodology : Conduct meta-analysis of literature data to identify variables (e.g., catalyst purity, moisture levels). Reproduce key studies with controlled inert-atmosphere techniques (glovebox/Schlenk line). Use statistical design of experiments (DoE) to isolate critical factors (e.g., temperature, solvent polarity) .

Q. Can this compound act as a ligand in transition-metal catalysis?

- Methodology : Screen coordination potential with metals (e.g., Pd, Ru) using UV-Vis titration and cyclic voltammetry . Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TONs) with traditional ligands (e.g., PPh₃) .

Data Analysis & Validation

Q. How to interpret conflicting crystallographic data for stereoisomers of this compound?

- Methodology : Re-refine existing X-ray datasets using SHELXL with updated scattering factors. Apply Hirshfeld surface analysis to evaluate intermolecular interactions. Cross-validate with solid-state NMR to resolve ambiguities in stereochemistry .

Q. What computational tools predict its environmental fate or biodegradation pathways?

- Methodology : Use EPI Suite or TEST software to estimate partition coefficients (LogP) and biodegradability. Simulate metabolic pathways via UM-BBD/PPS platforms, focusing on cytochrome P450-mediated oxidation of the ethenyl group .

Safety & Handling

Q. What safety protocols mitigate risks during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.